molecular formula C7H13N3O B1532864 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1206640-59-6

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B1532864
CAS RN: 1206640-59-6
M. Wt: 155.2 g/mol
InChI Key: WJLKJRCGDXKJDQ-UHFFFAOYSA-N
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Description

The compound “1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the amino group (-NH2) and the hydroxyl group (-OH) suggests that this compound could participate in various chemical reactions involving these functional groups.

Scientific Research Applications

Microwave Activation in Chemical Reactions

A study by Papernaya et al. (2018) explores the microwave activation of reactions involving pyrazole derivatives and aminoalcohols. They found that the reaction of 1,3,5-trisubstituted pyrazole-4-carbaldehydes with amino alcohols, similar to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, can be effectively activated using microwaves. This method enhances the efficiency of forming certain chemical compounds (Papernaya et al., 2018).

Cytotoxic Properties in Tumor Cell Lines

Kodadi et al. (2007) synthesized compounds with pyrazole structures, which include derivatives of this compound. These compounds showed significant cytotoxic properties against tumor cell lines. Their study provides insight into the potential use of these compounds in cancer research (Kodadi et al., 2007).

Potential Antipsychotic Agents

Research by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the chemical structure of this compound. They found that these compounds have potential as antipsychotic agents, providing a new avenue for drug development in mental health treatments (Wise et al., 1987).

Hydrogen-Bonded Molecular Structures

A study by Portilla et al. (2007) on compounds with pyrazole structures, such as this compound, revealed complex hydrogen-bonded molecular structures. This research contributes to the understanding of molecular interactions and bonding patterns in pyrazole derivatives (Portilla et al., 2007).

Antioxidant and Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and evaluated their analgesic and antioxidant activities. These findings suggest that pyrazole derivatives, including those structurally similar to this compound, may have therapeutic potential in pain management and oxidative stress reduction (Karrouchi et al., 2016).

properties

IUPAC Name

1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLKJRCGDXKJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206640-59-6
Record name 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred suspension mixture of 2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (2.0 g, 10.8 mmol) and 10% Pd/C (0.2 g, 0.1 w/w) in MeOH (20 mL) was exposed to 1 atm H2 at RT overnight. The reaction mixture was filtered through a pad of celite. The filtrate was concentrated under reduced pressure to give 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a yellow oil (1.9 g, 99%), which was used for the next step without further purification. MS (ES+) C7H13N3O requires: 155, found: 156 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (2.0 g, 10.8 mmol) was dissolved in MeOH (50 mL) and 10% Pd/C (240 mg) was added. A hydrogen balloon was fitted over the reaction and the reaction was allowed to stir at rt for 16 hrs. The reaction was checked using the polar APCI method and LCMS showed 70% complete with 30% starting material remaining. Another 200 mg of 10% Pd/C was added and the balloon was re-charged with fresh hydrogen. After 4 hrs, the reaction was complete. The reaction was filtered through Celite, washing with MeOH (three×50 mL) and the combined filtrate was concentrated to dryness. Purification was accomplished via flash chromatography eluting with gradient of 3%-20% MeOH in DCM. The pure fractions were pooled and concentrated to afford the title compound (1.4 g, 84% yield) as a purple solid. 1H NMR (400 MHz, chloroform-d) δ ppm 1.14 (s, 6H), 3.92 (s, 2H), 7.04 (s, 1H), 7.19 (s, 1H); m/z (APCI+) for C7H13N3O 156.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
240 mg
Type
catalyst
Reaction Step Four
Name
Quantity
200 mg
Type
catalyst
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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